

An In-depth Technical Guide to the Chemical Structure and Properties of Budralazine

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Compound of Interest

Compound Name: *Budralazine*

Cat. No.: *B1668030*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, with the systematic name 4-methyl-3-penten-2-one (1-phthalaziny)hydrazone, is a vasodilator and antihypertensive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for its synthesis, analysis, and pharmacological evaluation are presented, along with a summary of its known pharmacokinetic and metabolic pathways. The primary mechanism of action involves direct relaxation of vascular smooth muscle, which is at least partially attributable to the inhibition of intracellular calcium fluxes. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Chemical Structure and Identification

Budralazine is a hydrazone derivative of phthalazine. Its chemical structure is characterized by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.

Chemical Structure:

Table 1: Chemical Identification of **Budralazine**

Identifier	Value
Systematic Name	4-METHYL-3-PENTEN-2-ONE (1-PHTHALAZINYL)HYDRAZONE[1]
IUPAC Name	N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine
CAS Number	36798-79-5
Molecular Formula	C14H16N4[1]
Synonyms	Buterazine, DJ-1461

Physicochemical Properties

The physical and chemical characteristics of **Budralazine** are essential for its formulation and delivery.

Table 2: Physicochemical Properties of **Budralazine**

Property	Value	Source
Molecular Weight	240.3 g/mol	[1]
Melting Point	132-133 °C	Ashgate Publishing Co.
cLogP	3.1	PubChem
Topological Polar Surface Area	50.2 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem

Pharmacology

Budralazine is a direct-acting vasodilator, exerting its effects primarily on arterial smooth muscle.

Mechanism of Action

The vasodilatory action of **Budralazine** is a result of its direct effect on vascular smooth muscle. This is believed to be mediated, at least in part, by the inhibition of intracellular calcium (Ca^{2+}) fluxes[1]. By reducing the availability of intracellular calcium, **Budralazine** interferes with the signaling cascade that leads to muscle contraction, resulting in vasorelaxation and a subsequent decrease in blood pressure.

Pharmacodynamics

- Vasodilation: **Budralazine** produces a dose-dependent relaxation of vascular smooth muscle[1].
- Antihypertensive Effects: As a consequence of its vasodilatory properties, **Budralazine** is effective in lowering blood pressure.
- Alpha-Adrenergic Antagonism: **Budralazine** exhibits antagonistic effects at alpha-adrenergic receptors. However, it is approximately three times less potent than the related compound hydralazine in producing tachycardia at equihypotensive doses.

Pharmacokinetics and Metabolism

Studies in rats have provided initial insights into the pharmacokinetic profile of **Budralazine**.

Table 3: Pharmacokinetic Parameters of **Budralazine** in Rats (Oral Administration)

Parameter	Value
Peak Plasma Concentration (14C)	3.6 μg equiv./mL
Time to Peak Plasma Concentration	Not specified
Major Routes of Excretion	Urine (45% within 24h), Feces (37% within 24h)

Following oral administration in rats, **Budralazine** is metabolized, with 1-hydrazinophthalazine being a significant metabolite found in the plasma[1]. The parent drug is detectable in plasma for up to 4 hours post-administration[1]. Notably, a high concentration of radioactivity was observed in the aorta wall, which may correlate with the duration of its antihypertensive

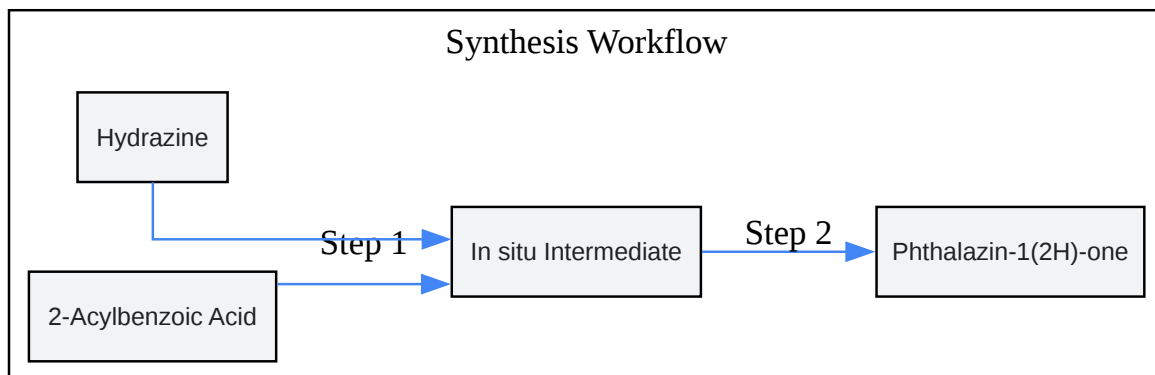
effect[1]. The metabolic pathways of **Budralazine** in rats have been further elucidated, indicating biotransformation of the parent compound[2].

Experimental Protocols

Chemical Synthesis

A general synthesis for phthalazin-1(2H)-ones involves a one-pot, two-step process from 2-acylbenzoic acids. While a specific protocol for **Budralazine** is not detailed in the available literature, a representative synthesis for a related compound is provided for context.

Workflow for Synthesis of Phthalazin-1(2H)-ones:



In Vitro Vasodilation Assay Workflow

Isolate Rabbit Thoracic Aorta



Prepare Aortic Rings



Equilibrate in Organ Bath



Induce Contraction (e.g., Phenylephrine)



Add Cumulative Concentrations of Budralazine

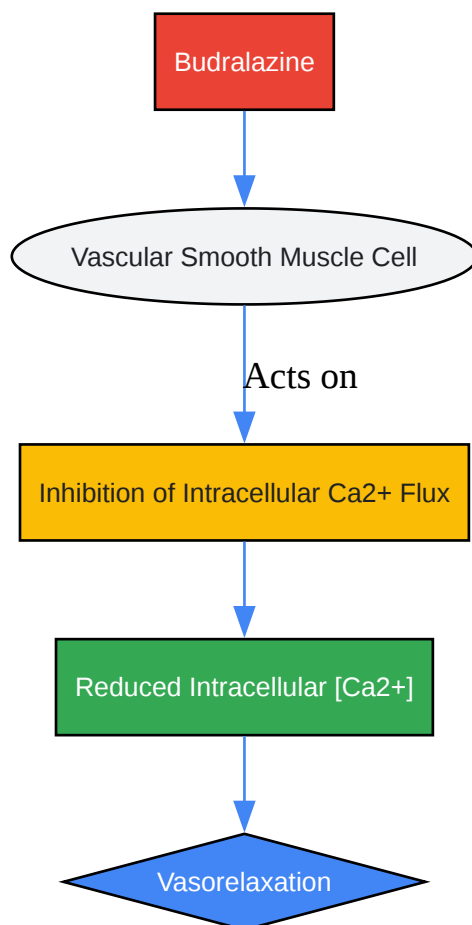


Record Isometric Tension (Relaxation)



Analyze Data (Concentration-Response Curve)

Budralazine Signaling Pathway in Vascular Smooth Muscle



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References

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